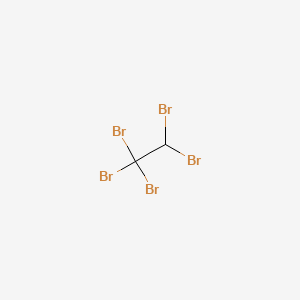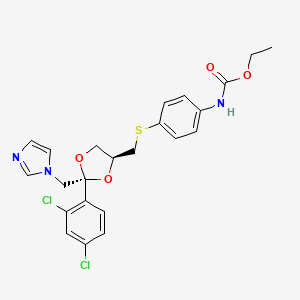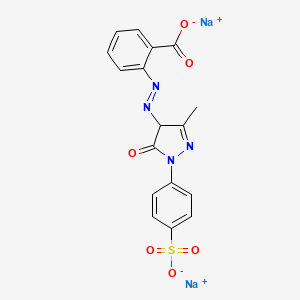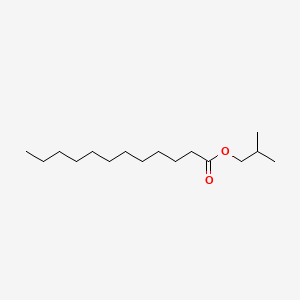
Pentabromoethane
Vue d'ensemble
Description
Pentabromoethane is an organic compound with the chemical formula C2HBr5. It is a brominated derivative of ethane, characterized by the presence of five bromine atoms attached to the ethane backbone. This compound is known for its high molecular weight and density, making it a significant subject of study in various chemical and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pentabromoethane can be synthesized through the bromination of ethane. The process involves the reaction of ethane with bromine in the presence of a catalyst, typically at elevated temperatures. Another method involves the reaction of brominated ethane with metallic magnesium in dry isopropanol at low temperatures to form this compound .
Industrial Production Methods: In industrial settings, this compound is produced by large-scale bromination processes. The reaction is carefully controlled to ensure the complete substitution of hydrogen atoms with bromine atoms. The resulting product is then purified through filtration and washing to obtain pure this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Pentabromoethane undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where bromine atoms are replaced by other nucleophiles.
Reduction Reactions: this compound can be reduced to form less brominated derivatives.
Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes
Common Reagents and Conditions:
Nucleophiles: Such as hydroxide ions, amines, and thiols.
Reducing Agents: Such as lithium aluminum hydride and sodium borohydride.
Elimination Conditions: Typically involve strong bases like potassium tert-butoxide
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted ethane derivatives can be formed.
Reduction Products: Less brominated ethanes.
Elimination Products: Alkenes such as ethene
Applications De Recherche Scientifique
Pentabromoethane has several applications in scientific research:
Chemistry: Used as a brominating reagent and in the synthesis of other brominated compounds.
Biology: Studied for its potential effects on biological systems, particularly in the context of brominated flame retardants.
Medicine: Investigated for its potential use in pharmaceuticals, although its toxicity limits its direct application.
Industry: Utilized in the production of flame retardants and other brominated industrial chemicals
Mécanisme D'action
The mechanism by which pentabromoethane exerts its effects involves the interaction of its bromine atoms with various molecular targets. In chemical reactions, the bromine atoms act as electrophiles, facilitating nucleophilic substitution and other reactions. The pathways involved typically include the formation of intermediate complexes that lead to the final products .
Comparaison Avec Des Composés Similaires
Tetrabromoethane (C2H2Br4): Contains four bromine atoms and exhibits similar chemical properties but with different reactivity due to fewer bromine atoms.
Hexabromoethane (C2Br6): Contains six bromine atoms, making it more brominated and less reactive in certain substitution reactions compared to pentabromoethane
Uniqueness: this compound is unique due to its specific bromination level, which provides a balance between reactivity and stability. This makes it particularly useful in applications where controlled reactivity is required .
Propriétés
IUPAC Name |
1,1,1,2,2-pentabromoethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HBr5/c3-1(4)2(5,6)7/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVPXEPSTZMAFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Br)(Br)Br)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HBr5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8025830 | |
| Record name | Pentabromoethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8025830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75-95-6 | |
| Record name | 1,1,1,2,2-Pentabromoethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentabromoethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075956 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentabromoethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8025830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentabromoethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.836 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENTABROMOETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZWF205EY92 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Pentabromoethane impact the kidneys, and what are the potential long-term consequences?
A1: Research indicates that this compound can induce hyaline droplet nephropathy in male rats. [] This condition involves the accumulation of protein droplets within the cells of the renal tubules, potentially impacting kidney function. Furthermore, studies with similar halogenated ethanes, such as Pentachloroethane and Hexachloroethane, have shown a link between hyaline droplet nephropathy and an increased incidence of renal tubule cell neoplasms (tumors) in male rats. [] While this compound itself was not part of these long-term carcinogenicity studies, the similarities in structure and observed renal toxicity raise concerns about its potential carcinogenicity.
Q2: What is the relationship between the structure of halogenated ethanes and their ability to cause hyaline droplet nephropathy?
A2: The study on halogenated ethanes revealed a crucial structure-activity relationship: only ethanes containing four or more halogen atoms, specifically chlorine atoms, were capable of inducing hyaline droplet nephropathy in male rats. [] This suggests that both the number and type of halogen substituents are critical for this specific toxicity. this compound, despite having five halogen atoms, did not induce this condition, highlighting the importance of chlorine specifically. This finding underscores the need for further investigation into the precise mechanism by which these halogenated compounds interact with renal cells.
Q3: How does this compound behave in terms of fluorescence quenching, and what can this tell us about its interactions with other molecules?
A3: this compound acts as an external heavy-atom quencher of fluorescence. [] This means it can decrease the fluorescence intensity of certain molecules, like pyrene, through interactions that enhance non-radiative decay pathways. This quenching ability is attributed to the presence of heavy bromine atoms, which promote intersystem crossing to the triplet state in the excited fluorophore. Studying the kinetics of this quenching process can provide valuable information about the diffusional and collisional dynamics of this compound in solution, offering insights into its interactions with other molecules.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















